

FSI-TN42: Chemical & Physical Properties

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Compound Focus: Fsi-TN42

Cat. No.: S14634475

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The table below summarizes the key characteristics of **FSI-TN42** as provided by commercial chemical suppliers [1] [2].

Property	Specification
CAS Number	2445840-25-3 [1] [2]
Molecular Formula	C ₂₄ H ₃₁ Cl ₂ N ₅ O ₂ [2]
Molecular Weight	492.44 g/mol [2]
Appearance	White to off-white solid powder [1] [2]
Purity	≥98% [1]
Solubility in DMSO	~200 mg/mL (~406.14 mM) [1] [2]

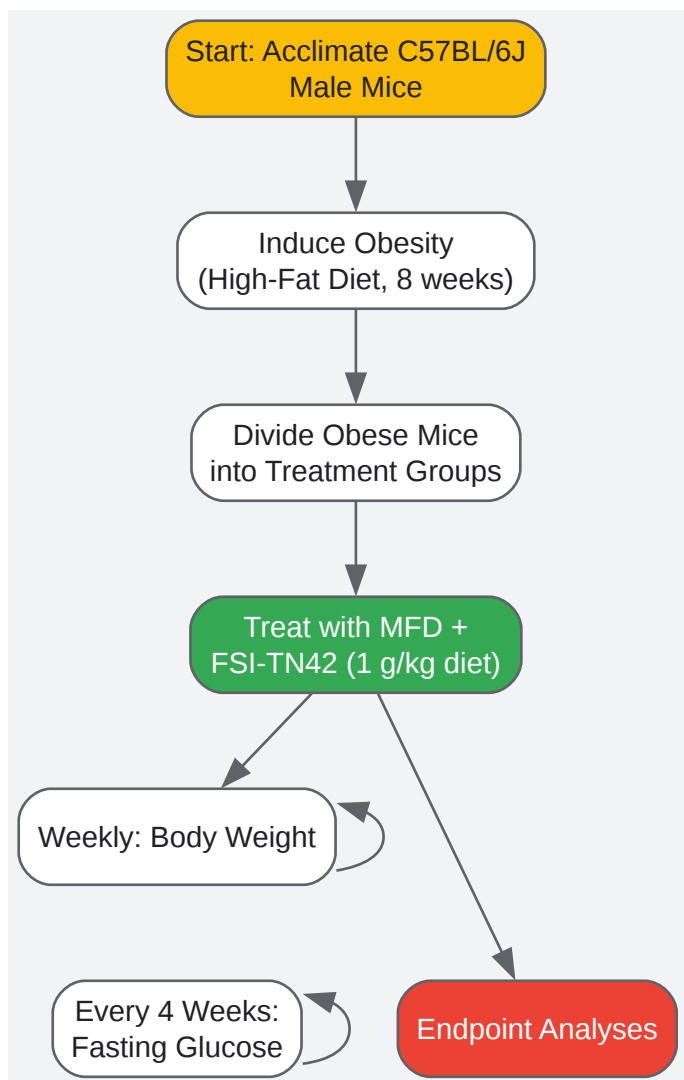
Storage and Handling Guidelines

Proper storage is critical for maintaining the stability of **FSI-TN42**. The following protocols are based on general laboratory chemical guidelines and supplier specifications [3] [1] [2].

Aspect	Protocol
Storage Conditions	Powder: -20°C (3-year stability) or 4°C (2-year stability). Solution: -80°C (6-month stability) or -20°C (1-month stability). Aliquot solution to avoid repeated freeze-thaw cycles [1] [2].
Labelling	Label vial with compound name, concentration, date received, date reconstituted, and operator's initials in accordance with general laboratory chemical management guidelines [3].
Safe Handling	For research use only. Not for human use. Handle in a well-ventilated area, preferably inside a fume hood. Wear appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses [1] [2].

In Vivo Administration Protocol

The following methodology for administering **FSI-TN42** in a diet-induced obesity (DIO) mouse model is derived from a published study [4] [5].



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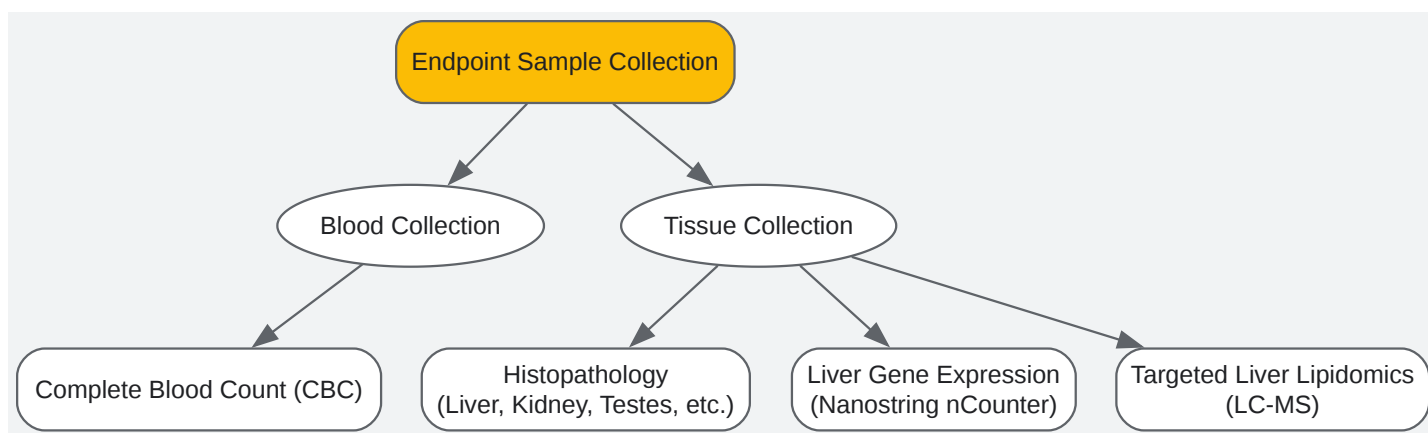
Key Experimental Procedures [4] [5]

- **Animal Model and Diet:** The study used C57BL/6J male mice. Obesity was induced with a **High-Fat Diet (HFD)** for 8 weeks. The treatment involved switching to a **Moderate-Fat Diet (MFD)** supplemented with **FSI-TN42** at a concentration of **1 gram per kg of diet**.
- **In Vivo Formulation:** For oral administration via diet, the compound can be formulated by first creating a concentrated stock solution in DMSO, which is then mixed with corn oil. A sample preparation method is sequentially adding 100 μL of a 50 mg/mL DMSO stock solution to 900 μL of corn oil to achieve a 5 mg/mL working solution [1] [2].
- **Body Composition and Metabolic Analysis:** Throughout the study, body weight was tracked weekly, and fasting blood glucose was measured every 4 weeks. Body composition (fat and lean

mass) was analyzed using instruments like MRI or DEXA. Energy expenditure, food intake, and activity levels were measured using indirect calorimetry.

Efficacy & Safety Assessment Workflow

The experimental workflow for evaluating the efficacy and safety of **FSI-TN42** in the referenced study is summarized below [4] [5].



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Key Analytical Techniques [4] [6] [5]

- **Histopathology and Complete Blood Count (CBC):** Tissues (liver, kidney, heart, testes, etc.) were fixed in formalin, processed, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological evaluation. Blood was collected via cardiocentesis for CBC with differential to assess potential toxicity.
- **Gene Expression Analysis:** RNA was extracted from snap-frozen liver samples. The **Nanostring nCounter** platform with a Mouse Metabolic Pathways Panel was used for gene expression analysis without the need for amplification [4] [6].
- **Targeted Lipidomics:** Snap-frozen liver samples were homogenized, and lipids were extracted using methyl-tert-butyl ether and methanol. The extracts were analyzed using a **Sciex QTRAP 5500 mass spectrometer** with electro-spray ionization (ESI) and differential mobility spectrometry (DMS) to identify and quantify over 1,600 lipid species [4].

Critical Notes for Researchers

- **Investigational Status:** **FSI-TN42** is strictly for research purposes and is not approved for human use [1] [2].
- **Toxicity and Selectivity:** The referenced study reported no significant organ toxicity or male infertility in mice with this specific ALDH1A1 inhibitor, a key improvement over non-specific inhibitors like WIN 18,446 which can cause spermatogenesis blockage [4] [5].
- **Solubility Considerations:** While highly soluble in DMSO, careful sequential addition of co-solvents is required for in vivo formulations to prevent precipitation [2].

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References

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To cite this document: Smolecule. [FSI-TN42: Chemical & Physical Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b14634475#fsi-tn42-laboratory-handling-and-storage>]

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